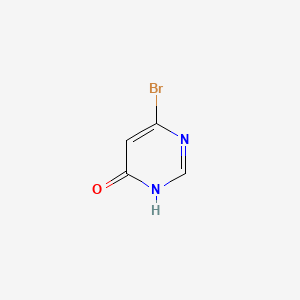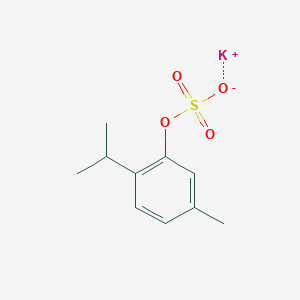![molecular formula C26H19N3 B570417 9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- CAS No. 846042-18-0](/img/structure/B570417.png)
9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- is a chemical compound with the molecular formula C26H19N3. It is also known as DCzPPy and is a bipolar host material . It has high triplet energy, carrier mobilities, and a deep highest occupied molecular orbital (HOMO) level . It is commonly utilized as a host material in the emissive layer of organic light-emitting diodes (OLEDs) devices .
Synthesis Analysis
The synthesis of new 9-ethyl carbazole derivatives has been achieved by the reaction of compound (1) with acetyl chloride in the presence of aluminum chloride to give compound (2). Reaction of compound (2) with appropriate aromatic aldehyde yielded 3- (3-Phenyl-1-Oxy propen-1-yl)9-Ethyl carbazole (3a-3h). The reaction of (3) with hydrazine hydrate gave 3- (5-aryl-4, 5-Dihydro-3-pyrozolyl)9-Ethyl carbazole (4a-4h). Also, compound (3) reacted with phenyl hydrazine gave 3- (1-phenyl-5-aryl-4-pyrozoline-3-yl)9-Ethyl carbazole (5a-5h). The reaction of compound (3) with guanidine carbonate in the presence of NaOH (40%) gave the 3- (2-amino-6-aryl-4-pyrimidinyl)9-Ethyl carbazole (6a-6h) .Molecular Structure Analysis
The molecular structure of 9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- has been confirmed by TLC, FT-IR, and some of them 1 H-NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- include reactions with acetyl chloride, aromatic aldehyde, hydrazine hydrate, phenyl hydrazine, and guanidine carbonate .Physical And Chemical Properties Analysis
The physical and chemical properties of 9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- include high triplet energy, carrier mobilities, and a deep highest occupied molecular orbital (HOMO) level . Its molecular weight is 373.459.Mechanism of Action
properties
IUPAC Name |
3,6-bis(2-pyridin-4-ylethenyl)-9H-carbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3/c1(19-9-13-27-14-10-19)3-21-5-7-25-23(17-21)24-18-22(6-8-26(24)29-25)4-2-20-11-15-28-16-12-20/h1-18,29H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNNQOFEVUUCBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=CC3=CC=NC=C3)C4=C(N2)C=CC(=C4)C=CC5=CC=NC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-bis(2-pyridin-4-ylethenyl)-9H-carbazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B570335.png)
![2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox](/img/no-structure.png)



![2-Methylthiazolo[5,4-f]quinoxaline](/img/structure/B570343.png)
![Spiro[cyclopropane-1,3'-indole]-1'(2'H)-carbonyl chloride](/img/structure/B570344.png)

![(1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid](/img/structure/B570346.png)


